1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-11(2)20-19(24)14-9-15(16-5-4-7-27-16)21-18-17(14)12(3)22-23(18)13-6-8-28(25,26)10-13/h4-5,7,9,11,13H,6,8,10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENDNEOCGCUVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC(C)C)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific cell type and the physiological context.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS No. 1021215-19-9) is a novel compound with significant potential in pharmacological applications. Its unique structure incorporates a pyrazolo[3,4-b]pyridine core fused with thiophene and tetrahydrothiophene groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3S2 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1021215-19-9 |
Research indicates that this compound acts as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels are crucial for regulating neuronal excitability and cardiac function. The activation of GIRK channels by this compound suggests potential therapeutic applications in treating conditions such as arrhythmias and neurological disorders .
Biological Activity
The compound has been shown to enhance the activity of GIRK1/2 channels, which play essential roles in various physiological processes:
- Cardiac Function : By modulating potassium currents, it may help in stabilizing heart rhythms.
- Neuronal Signaling : It could influence neurotransmitter release and neuronal excitability.
Electrophysiological Studies
Electrophysiological techniques have been employed to assess the potency and selectivity of the compound on GIRK channels. These studies demonstrate that it selectively enhances channel activity compared to other known activators, indicating a favorable pharmacological profile for therapeutic use.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Similar thiophene and pyrazole structures | GIRK channel activation |
| 5-Methylpyrazole derivatives | Pyrazole core with varied substituents | Potential anti-inflammatory properties |
| Thiophene-based inhibitors | Thiophene ring systems | Diverse biological activities including anti-cancer |
Case Studies and Research Findings
Several studies have explored the pharmacological implications of this compound:
- Cardiovascular Studies : In vitro experiments have shown that the compound significantly reduces arrhythmic events in cardiac myocytes by enhancing GIRK channel activity.
- Neuropharmacology : Animal models treated with this compound exhibited reduced seizure activity, suggesting its potential as an anticonvulsant agent.
- Safety Profile : Preliminary toxicity assessments indicate a low risk of adverse effects at therapeutic doses, making it a promising candidate for further development.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-b]pyridine core. Key steps include:
- Cyclocondensation of substituted pyridine precursors with hydrazine derivatives to form the pyrazole ring.
- Sulfone introduction via oxidation of the tetrahydrothiophene moiety using agents like mCPBA (meta-chloroperbenzoic acid) .
- Microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and yields (e.g., 15–20% improvement in isolated yields compared to conventional heating) .
- Use of catalysts such as Pd(OAc)₂ for Suzuki-Miyaura couplings to attach the thiophene group . Optimization requires precise control of temperature (±2°C), pH (neutral to slightly basic), and stoichiometric ratios of reagents .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- X-ray crystallography resolves the 3D arrangement of the pyrazolo[3,4-b]pyridine core and sulfone group .
- NMR spectroscopy (¹H/¹³C) identifies key signals:
- δ 2.1–2.3 ppm (tetrahydrothiophene methylene protons).
- δ 7.4–8.1 ppm (thiophene and pyridine aromatic protons) .
- HPLC-MS ensures purity (>95%) and verifies molecular weight (e.g., [M+H]⁺ at m/z 485.2) .
Q. What preliminary assays are used to screen its biological activity?
- Binding affinity assays (e.g., SPR or ITC) assess interactions with kinase targets (e.g., GIRK channels mentioned in related compounds) .
- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can conflicting data on its mechanism of action be resolved?
Discrepancies in target engagement (e.g., kinase vs. ion channel activity) require:
- Orthogonal assays : Compare results from biochemical kinase inhibition assays (e.g., ADP-Glo) with electrophysiology data (e.g., patch-clamp for GIRK activation) .
- Proteomics profiling : Use affinity pull-downs coupled with LC-MS/MS to identify off-target binding partners .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Co-crystallization with cyclodextrins or formulation in PEG-based nanoparticles enhances aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide moiety to improve membrane permeability .
Q. How can computational modeling guide structural optimization?
- Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding between the sulfone group and Lys123 of a kinase active site) .
- QSAR models prioritize substituents (e.g., replacing isopropyl with cyclopropyl to enhance metabolic stability) .
Q. What analytical methods resolve stability issues under physiological conditions?
- Forced degradation studies (pH 1–13, 40–80°C) monitored via UPLC-PDA to identify degradation products (e.g., sulfone reduction or pyrazole ring cleavage) .
- LC-HRMS tracks oxidative metabolites in liver microsomes, guiding structural hardening (e.g., fluorination to block CYP450-mediated oxidation) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in synthetic batches?
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reaction time > catalyst loading > solvent polarity) .
- Inline analytics (ReactIR or PAT tools) monitor intermediate formation in real time, reducing variability .
Q. What techniques validate target engagement in complex biological systems?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by observing thermal stabilization of proteins in lysates .
- SPR imaging on tissue sections localizes compound distribution and target interaction in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
